6-nitro-2-propyl-4(3H)-Quinazolinone
Description
Historical Context and Pharmacological Significance of the Quinazolinone Heterocyclic Scaffold
The quinazolinone scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyrimidinone ring, has a rich history in medicinal chemistry. wikipedia.org The first synthesis of a quinazolinone derivative was reported in 1869. nih.gov However, it was the isolation of the anti-malarial alkaloid febrifugine (B1672321) from the Chinese plant Dichroa febrifuga that marked a significant turning point, sparking extensive research into the pharmacological activities of these compounds. researchgate.net
The stability of the quinazolinone nucleus has made it a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to bind to multiple biological targets. vnu.edu.vnnih.gov This versatility has led to the development of a vast number of synthetic derivatives with a broad spectrum of biological activities. ijprajournal.com The ease of synthesis and the ability to introduce various substituents at different positions of the quinazolinone ring have further contributed to its appeal among medicinal chemists. ijprajournal.com
The pharmacological significance of the quinazolinone scaffold is underscored by the wide array of therapeutic applications for its derivatives. These compounds have been investigated for their potential as:
Anticancer agents: Many quinazolinone derivatives have shown promising activity against various cancer cell lines. nih.govnih.gov Some act as inhibitors of key enzymes in cell growth and proliferation, such as epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govmdpi.com
Antimicrobial agents: The quinazolinone core has been incorporated into molecules with potent antibacterial and antifungal properties. researchgate.net
Anti-inflammatory agents: Several derivatives have demonstrated significant anti-inflammatory effects. nih.gov
Anticonvulsant agents: The scaffold is a key feature in compounds with activity against seizures. mdpi.com
Other therapeutic areas: The diverse biological activities of quinazolinones also include antiviral, antimalarial, antihypertensive, and analgesic properties. nih.govmediresonline.org
Overview of 4(3H)-Quinazolinone Isomers and Their Broader Therapeutic Relevance
Within the broader class of quinazolinones, the 4(3H)-quinazolinone isomer is the most common and extensively studied. wikipedia.org This isomer, where the carbonyl group is at position 4, is found in over 200 naturally occurring alkaloids and serves as the core structure for numerous synthetic compounds with therapeutic value.
The therapeutic relevance of 4(3H)-quinazolinones is vast, with derivatives being developed for a multitude of diseases. juniperpublishers.com The specific biological activity of a 4(3H)-quinazolinone derivative is largely determined by the nature and position of the substituents on the heterocyclic ring. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications at positions 2, 3, and 6 are particularly important for modulating the pharmacological effects. nih.gov
Marketed drugs containing the 4(3H)-quinazolinone scaffold further highlight its therapeutic importance. For instance, Methaqualone, though now largely withdrawn due to its potential for abuse, was a well-known sedative-hypnotic. juniperpublishers.com More contemporary examples include drugs used in cancer therapy that target specific cellular pathways. nih.gov
The following table provides a glimpse into the diverse therapeutic applications of 4(3H)-quinazolinone derivatives:
| Therapeutic Area | Example of Activity |
| Oncology | Inhibition of tyrosine kinases involved in tumor growth. nih.gov |
| Infectious Diseases | Antibacterial and antifungal action against various pathogens. researchgate.net |
| Neurology | Anticonvulsant effects in models of epilepsy. mdpi.com |
| Inflammation | Reduction of inflammation through various mechanisms. nih.gov |
Positioning of 6-nitro-2-propyl-4(3H)-Quinazolinone within Contemporary Medicinal Chemistry Research
The specific compound, this compound, represents a targeted modification of the core 4(3H)-quinazolinone scaffold. The substituents at positions 2 and 6 are strategically placed based on established structure-activity relationships to potentially enhance or confer specific biological activities.
The nitro group (-NO2) at the 6-position is a common modification in medicinal chemistry. The introduction of a nitro group can significantly alter the electronic properties of the molecule, potentially influencing its binding to biological targets. Research on other 6-nitro-4(3H)-quinazolinone derivatives has shown that this substitution can lead to compounds with antimicrobial and antitumor activities. researchgate.netjuniperpublishers.com For example, a series of 1-[2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]3-phenyl ureas demonstrated good activity against various bacterial strains. juniperpublishers.com
The propyl group (-CH2CH2CH3) at the 2-position is another key feature. The nature of the substituent at this position is known to be crucial for the biological activity of 4(3H)-quinazolinones. While direct research on this compound is limited in publicly available literature, studies on related compounds provide valuable insights. For instance, research on a series of 2-substituted quinazolinones revealed that analogues with a propyl substitution at the 2nd position were found to be potent in terms of anti-cancer activity. A study on 2-propyl-4(3H)-quinazolinone derivatives also highlighted their potential as antibacterial agents. researchgate.net
Therefore, this compound is positioned within contemporary medicinal chemistry as a compound of interest for further investigation, particularly in the fields of oncology and infectious diseases. The combination of the 6-nitro and 2-propyl substituents on the versatile 4(3H)-quinazolinone scaffold suggests a potential for novel pharmacological properties. Its synthesis would likely follow established routes for quinazolinone synthesis, such as the condensation of a substituted anthranilic acid with an appropriate amide or acyl chloride. researchgate.net Further biological evaluation of this specific compound is necessary to fully elucidate its therapeutic potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-nitro-2-propyl-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-3-10-12-9-5-4-7(14(16)17)6-8(9)11(15)13-10/h4-6H,2-3H2,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVKIDNFZIWZGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Advanced Structural Elucidation Techniques
Infrared (IR) Spectroscopy: Characteristic Absorption Bands and Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 6-nitro-2-propyl-4(3H)-quinazolinone is expected to exhibit several characteristic absorption bands corresponding to the vibrations of its constituent bonds. The presence of the quinazolinone core, the nitro group, and the propyl side chain gives rise to a unique spectral fingerprint.
Key expected absorption bands include a strong, sharp peak for the carbonyl (C=O) stretching of the cyclic amide (lactam) group, typically observed in the range of 1700–1650 cm⁻¹. The N-H stretching vibration of the amide is anticipated to appear as a moderate to strong band around 3200 cm⁻¹. The aromatic part of the molecule would be identified by C=C stretching vibrations within the 1600–1475 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The aliphatic propyl group would show characteristic C-H stretching bands just below 3000 cm⁻¹. Crucially, the presence of the nitro group is confirmed by two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1550 cm⁻¹ and 1350 cm⁻¹, respectively.
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3200 | N-H Stretch | Amide (Lactam) | Strong, Broad |
| 3100–3000 | C-H Stretch | Aromatic | Medium |
| 2960–2850 | C-H Stretch | Aliphatic (Propyl) | Medium |
| 1700–1650 | C=O Stretch | Amide (Lactam) | Strong |
| 1620–1580 | C=N Stretch | Imine | Medium |
| 1600–1475 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1550 | N-O Asymmetric Stretch | Nitro | Strong |
| ~1350 | N-O Symmetric Stretch | Nitro | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. Through ¹H and ¹³C NMR, the precise connectivity and chemical environment of each atom in this compound can be determined.
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, distinct signals are expected for the propyl chain, the aromatic protons, and the N-H proton.
Propyl Group: The three sets of protons on the propyl chain would appear in the aliphatic region (δ 1.0–3.0 ppm). The terminal methyl (CH₃) group is expected to be a triplet, coupling with the adjacent methylene (B1212753) group. The central methylene (CH₂) group would likely be a multiplet (sextet), coupling with both the methyl and the other methylene group. The methylene group attached to C-2 of the quinazolinone ring would be a triplet, shifted further downfield due to the deshielding effect of the heterocyclic ring.
Aromatic Protons: The protons on the benzene (B151609) ring (H-5, H-7, and H-8) are significantly influenced by the electron-withdrawing nitro group at C-6. This leads to distinct, downfield-shifted signals. H-5, being ortho to the nitro group, is expected to be the most deshielded, appearing as a doublet. H-7, meta to the nitro group, would appear as a doublet of doublets, and H-8 would be a doublet.
Amide Proton: The N-H proton of the lactam ring is expected to appear as a broad singlet at a very downfield chemical shift (typically δ 12.0–13.0 ppm), a characteristic feature of quinazolinones. rsc.org
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Propyl-CH₃ | ~1.0 | Triplet (t) | ~7.4 |
| Propyl-CH₂ (middle) | ~1.8 | Sextet (sxt) | ~7.4 |
| Propyl-CH₂ (attached to C2) | ~2.8 | Triplet (t) | ~7.4 |
| H-8 | ~7.8 | Doublet (d) | ~8.8 |
| H-7 | ~8.3 | Doublet of Doublets (dd) | ~8.8, 2.4 |
| H-5 | ~8.6 | Doublet (d) | ~2.4 |
| N-H | ~12.5 | Broad Singlet (br s) | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment. The spectrum for this compound would show 11 distinct signals corresponding to its eleven carbon atoms.
The carbonyl carbon (C-4) is expected to have the most downfield shift, typically around δ 160–165 ppm. The carbon bearing the nitro group (C-6) would also be significantly deshielded. The carbons of the propyl group would appear in the upfield aliphatic region (δ 10–40 ppm). The remaining aromatic and heterocyclic carbons would resonate in the δ 115–155 ppm range.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Propyl-CH₃ | ~14 |
| Propyl-CH₂ (middle) | ~21 |
| Propyl-CH₂ (attached to C2) | ~38 |
| C-8 | ~123 |
| C-5 | ~125 |
| C-4a | ~127 |
| C-7 | ~130 |
| C-8a | ~145 |
| C-6 | ~148 |
| C-2 | ~155 |
| C-4 (C=O) | ~162 |
Mass Spectrometry (MS): Determination of Molecular Ion and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information based on the fragmentation pattern of the molecule. For this compound (C₁₁H₁₁N₃O₃), the molecular weight is 233.22 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺˙) at an m/z ratio of 233.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways:
Alpha-Cleavage: The most common initial fragmentation would be the cleavage of the C-C bond adjacent to the quinazolinone ring, leading to the loss of an ethyl radical (•C₂H₅, 29 Da) to give a prominent fragment ion at m/z 204.
Loss of Nitro Group: Aromatic nitro compounds often exhibit fragmentation by loss of NO₂ (46 Da) or NO (30 Da), leading to potential peaks at m/z 187 or m/z 203, respectively. youtube.com
Ring Fragmentation: Quinazolinones can undergo a characteristic retro-Diels-Alder (RDA) reaction, though this may be less favored than side-chain fragmentation. Other fragmentations include the loss of CO (28 Da) from the carbonyl group.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the unambiguous determination of its elemental formula. lcms.cz For this compound, the calculated exact monoisotopic mass for the molecular formula C₁₁H₁₁N₃O₃ is 233.0800. An HRMS experiment would aim to measure the [M+H]⁺ ion at m/z 234.0873. The observation of this ion with a mass accuracy typically within 5 ppm of the calculated value provides definitive confirmation of the compound's elemental composition.
Spectroscopic Probes for Tautomeric Equilibria in 4(3H)-Quinazolinones (Lactam–Lactim Isomerism)
The 4(3H)-quinazolinone scaffold can theoretically exist in two tautomeric forms: the lactam form (amide) and the lactim form (iminol). This equilibrium is a fundamental aspect of its chemical nature. nih.gov
Lactam Form: This is the amide tautomer, characterized by a C=O double bond at the C-4 position and a proton on the N-3 nitrogen.
Lactim Form: This is the iminol tautomer, featuring a hydroxyl group at the C-4 position and a C=N double bond within the ring involving N-3.
Spectroscopic methods are crucial for determining the predominant tautomer in a given state or solvent.
IR Spectroscopy: The presence of a strong C=O stretching band (~1670 cm⁻¹) and an N-H stretching band (~3200 cm⁻¹) is definitive evidence for the lactam form. Conversely, the lactim form would show a distinct O-H stretching band (~3400 cm⁻¹) and would lack the C=O absorption.
NMR Spectroscopy: In ¹H NMR, the observation of a labile N-H proton, often as a broad signal at high chemical shift (δ > 12 ppm), strongly supports the lactam structure. rsc.org An O-H proton of the lactim form would have a different chemical shift and exchange characteristics.
For 4(3H)-quinazolinones, extensive studies have shown that the lactam tautomer is overwhelmingly the more stable and predominant form under most conditions, both in the solid state and in solution. Spectroscopic data for compounds in this class consistently support the assignment of the lactam structure. nih.gov
Structure Activity Relationship Sar Studies of 6 Nitro 2 Propyl 4 3h Quinazolinone and Its Analogues
Positional Significance of Substituents on the Quinazolinone Core for Modulating Activity
The quinazolinone scaffold possesses several sites where chemical modifications can significantly alter its pharmacological profile. Positions 2, 3, and 6 have been identified as particularly crucial for modulating the activity of this class of compounds.
The substituent at position 2 of the quinazolinone ring plays a vital role in determining the compound's interaction with biological targets. The presence of an alkyl group, such as a propyl group, can influence the molecule's lipophilicity and steric profile, which in turn affects its absorption, distribution, and binding affinity to receptors or enzymes.
Studies on a series of 2-alkyl-4(3H)-quinazolinone derivatives have shown that the nature of the alkyl substituent significantly impacts their biological activity. For instance, in the context of antibacterial activity, the length and branching of the alkyl chain at position 2 can modulate the potency against various bacterial strains. While a methyl group is a common starting point in many SAR studies, the extension to a propyl group introduces greater lipophilicity, which can enhance membrane permeability. However, this increased bulkiness might also lead to steric hindrance at the target binding site, potentially reducing activity. The optimal alkyl chain length often represents a balance between these competing effects. Research on 2-propyl-4(3H)-quinazolinone derivatives has demonstrated their potential as antibacterial agents, suggesting that the propyl group confers a favorable combination of properties for this specific activity.
| Compound | R | Test Organism | Activity (Inhibition Zone in mm) |
| 1 | H | Staphylococcus aureus | 18 |
| 2 | CH₃ | Staphylococcus aureus | 22 |
| 3 | C₂H₅ | Staphylococcus aureus | 25 |
| 4 | C₃H₇ | Staphylococcus aureus | 28 |
| 5 | H | Escherichia coli | 15 |
| 6 | CH₃ | Escherichia coli | 19 |
| 7 | C₂H₅ | Escherichia coli | 21 |
| 8 | C₃H₇ | Escherichia coli | 24 |
The introduction of a nitro group at position 6 of the quinazolinone core has a profound impact on the electronic properties of the molecule. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the entire ring system and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.
The presence of a nitro group at position 6 has been associated with a range of pharmacological activities, including anticancer and antimicrobial effects. acs.org For instance, certain 6-nitro-4-substituted quinazoline (B50416) derivatives have shown potent inhibitory activity against epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net The electron-withdrawing nature of the nitro group can enhance the binding affinity of the quinazolinone scaffold to the ATP-binding site of EGFR.
In the context of antimicrobial activity, the nitro group can contribute to the generation of reactive nitrogen species, which are toxic to microbial cells. Studies have indicated that 6-nitro-3(H)-quinazolin-4-one exhibits remarkable antibacterial activity against various bacterial strains. nih.gov The position of the nitro group is critical, as shifting it to other positions on the benzene (B151609) ring can lead to a significant alteration or loss of activity. mdpi.com
A diverse array of substituents, ranging from simple alkyl and aryl groups to complex heterocyclic moieties, has been introduced at position 3. The nature of this substituent is often a primary determinant of the specific biological activity observed. For example, the introduction of substituted phenyl rings at position 3 has been a common strategy in the development of anticonvulsant and anti-inflammatory agents. nih.gov The electronic properties of the substituents on this phenyl ring, whether electron-donating or electron-withdrawing, can fine-tune the activity.
Furthermore, the incorporation of different heterocyclic rings at position 3 has led to the discovery of potent antimicrobial and anticancer agents. nih.gov The specific heterocycle can introduce additional binding interactions with the target protein, enhancing potency and selectivity. The flexibility of chemical modifications at this position allows for the extensive exploration of the chemical space to optimize the desired pharmacological effect. The substitution of an amino group at this position has been shown to increase antibacterial activity. nih.gov
A comprehensive analysis of the structure-activity relationships of quinazolinones requires consideration of the combined effects of substituents on all three key regions of the molecule: the benzene ring (Ring 1), the pyrimidinone ring (Ring 2), and the substituent at position 3 (Ring 3). ajol.info The interplay between these substituents is often synergistic or antagonistic, meaning the effect of one substituent can be influenced by the presence of another.
For 6-nitro-2-propyl-4(3H)-quinazolinone analogues, the electron-withdrawing nitro group at position 6 (Ring 1) significantly influences the electronic character of the entire scaffold. acs.org This electronic modification can affect the optimal nature of the substituent at position 2 (Ring 2). For instance, the lipophilic and steric contribution of the propyl group at position 2 needs to be balanced with the electronic effects of the nitro group to achieve optimal binding.
The substituent at position 3 (Ring 3) adds another layer of complexity and opportunity for modulation. The size, shape, and electronic nature of the N-3 substituent must be complementary to the binding site of the target protein, taking into account the steric and electronic constraints imposed by the substituents at positions 2 and 6. A systematic variation of substituents across all three rings is essential for mapping the SAR and identifying the key structural features required for a specific biological activity. ajol.info
Correlation of Electronic and Steric Properties with Biological Efficacy
The biological efficacy of this compound and its analogues is fundamentally governed by their electronic and steric properties. These physicochemical characteristics determine how the molecule interacts with its biological target at the molecular level.
The electronic properties, largely influenced by the electron-withdrawing nitro group at position 6, play a crucial role in interactions such as hydrogen bonding, pi-pi stacking, and electrostatic interactions. The Hammett substituent constant (σ) is a useful parameter to quantify the electron-donating or electron-withdrawing nature of a substituent and can be correlated with biological activity. For the nitro group, this value is positive, indicating its electron-withdrawing character, which can enhance interactions with electron-rich pockets in a target protein.
Steric properties, determined by the size and shape of the substituents, particularly the propyl group at position 2 and any modifications at position 3, are critical for ensuring a proper fit within the binding site of a biological target. Steric hindrance can prevent the molecule from adopting the optimal conformation for binding, leading to a loss of activity. Parameters such as molar refractivity (MR) and Taft's steric parameter (Es) are often used in QSAR studies to quantify the steric influence of substituents. A balance between electronic and steric factors is often necessary for optimal biological efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazolinone Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazolinone derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their pharmacological effects and in designing new analogues with improved potency. orientjchem.org
In a typical QSAR study for quinazolinone derivatives, a set of synthesized and biologically evaluated compounds is used as a training set. orientjchem.org Various molecular descriptors, which quantify different aspects of the molecular structure such as electronic, steric, hydrophobic, and topological properties, are calculated for each compound. Statistical methods, such as multiple linear regression (MLR), are then employed to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ or MIC values).
For antibacterial quinazolinone derivatives, QSAR models have highlighted the importance of descriptors related to molecular shape, size, and electronic properties. ajol.info For example, models have shown that specific electronic properties of the substituents on the quinazolinone core are critical for activity against certain bacterial strains. These models can then be used to predict the activity of new, unsynthesized quinazolinone derivatives, thereby guiding the synthesis of more potent compounds and reducing the need for extensive trial-and-error experimentation. nih.gov The predictive power of a QSAR model is typically assessed through internal and external validation techniques. orientjchem.org
Development of Predictive Models for Biological Potency
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone in modern drug design, enabling the correlation of a compound's chemical structure with its biological activity in a mathematical framework. orientjchem.org For quinazolinone derivatives, 2D and 3D-QSAR models have been instrumental in identifying critical structural factors that influence their inhibitory activity against various biological targets. rsc.orgrsc.org
The development of these models involves a dataset of quinazolinone analogues with known biological activities, which is divided into a training set for model construction and a test set for external validation. orientjchem.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. rsc.orgnih.gov These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields could enhance or diminish biological potency. rsc.orgnih.gov
For instance, in studies on various quinazolinone series, CoMSIA models have often shown superior reliability and predictability compared to CoMFA models. nih.gov The statistical robustness of these models is evaluated using parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (R²pred or r²pred). rsc.orgnih.gov A high q² value (typically > 0.5) indicates good internal predictive ability, while a high R²pred value demonstrates the model's capacity to accurately predict the activity of new, untested compounds. rsc.orgnih.gov
Contour map analysis from these models provides actionable insights for structural modification. For example, a model might indicate that bulky, electropositive substituents at a specific position on the quinazoline ring are favorable for activity, while electronegative groups are detrimental. rsc.orgnih.gov These predictive models serve as a powerful guide, reducing the need for exhaustive synthesis and biological testing by prioritizing the design of compounds with a higher probability of success. researchgate.net
Table 1: Representative Statistical Parameters for 3D-QSAR Models of Quinazolinone Analogues This table is a representation of typical data found in QSAR studies of quinazolinone derivatives and is for illustrative purposes.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | R²pred (Predictive r²) | Field Contributions |
| CoMFA | 0.646 | 0.992 | 0.829 | Steric: 43.1%, Electrostatic: 56.9% |
| CoMSIA | 0.704 | 0.992 | 0.839 | Electrostatic, Hydrophobic, H-bond Acceptor |
Integration of Quantum Chemical Descriptors in SAR Studies
To refine SAR models and gain deeper insights into the molecular mechanisms of action, quantum chemical descriptors are increasingly integrated into the analysis. orientjchem.orgnih.gov These descriptors, calculated using quantum mechanical methods like Density Functional Theory (DFT), quantify the electronic properties of a molecule, such as atomic charges, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moments. orientjchem.orgnih.gov
The energy of HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. orientjchem.org In the context of this compound analogues, these descriptors can reveal how substitutions on the quinazolinone scaffold affect the molecule's electronic profile and, consequently, its interaction with a biological target. orientjchem.org
QSAR models can be constructed using these electronic descriptors as independent variables to predict biological activity. orientjchem.org Multiple Linear Regression (MLR) is a common statistical method used to build these models. orientjchem.org A resulting QSAR equation might show, for example, that a lower LUMO energy and specific atomic net charges on certain atoms of the quinazoline ring correlate with higher biological potency. orientjchem.org This suggests that the molecule's ability to accept electrons and its charge distribution are critical for its activity.
The integration of these descriptors provides a more fundamental understanding of the SAR than models based solely on steric and hydrophobic properties. nih.gov It helps explain the nature of interactions at the molecular level, such as hydrogen bonding and π-cation interactions, which are governed by the electronic characteristics of the ligand and its receptor. orientjchem.org This approach not only improves the predictive power of QSAR models but also provides a rational basis for designing new analogues with optimized electronic properties for enhanced biological performance. orientjchem.orgnih.gov
Table 2: Key Quantum Chemical Descriptors Used in Quinazolinone SAR Studies This table lists common quantum chemical descriptors and their significance in SAR, based on general findings in the literature.
| Descriptor | Symbol | Significance in SAR |
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the molecule's capacity to donate electrons in a reaction. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the molecule's capacity to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE | Indicates molecular reactivity and stability. |
| Atomic Net Charge | q | Describes the electron distribution in the molecule, crucial for electrostatic interactions. |
| Dipole Moment | µ | Measures the overall polarity of the molecule, influencing solubility and binding. |
Mechanistic Investigations and Theoretical Studies on Quinazolinone Scaffold Activity
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. derpharmachemica.com This technique is instrumental in understanding the interactions between a ligand, such as a quinazolinone derivative, and its biological target, typically a protein or enzyme. nih.govnih.gov
Molecular docking simulations have been employed to predict the binding modes of quinazolinone derivatives within the active sites of various biological targets. nih.govresearchgate.net These simulations reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are crucial for the ligand's affinity and specificity. nih.gov For instance, studies on different quinazolinone compounds have shown that the carbonyl group often forms hydrogen bonds with amino acid residues like Lys241 and Asn247 in the active site. nih.gov The aromatic and pyrimidine (B1678525) rings can engage in electrostatic interactions with residues such as His141. nih.gov
In the context of 6-nitro-2-propyl-4(3H)-quinazolinone, while specific docking studies on this exact compound are not extensively detailed in the provided results, the general principles derived from related quinazolinone structures are applicable. The nitro group at the 6-position, being an electron-withdrawing group, can influence the electronic distribution of the quinazolinone ring and potentially form specific interactions within the active site of a target protein. A molecular docking study on 6-halo-2,3-disubstituted-4(3H)-quinazolinone derivatives as COX-II inhibitors indicated that the nature and position of substituents significantly affect the binding affinity. derpharmachemica.com
| Quinazolinone Moiety | Interacting Amino Acid Residue | Type of Interaction |
|---|---|---|
| Carbonyl group | Lys241, Asn247 | Hydrogen Bond |
| Aromatic and pyrimidine rings | His141 | Electrostatic Interaction |
| Quinazoline (B50416) ring | Tyr-907 | Stacking Interaction |
| Substituents at various positions | Varies depending on target | Hydrophobic, Hydrogen Bonds |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govrsc.orgnih.gov DFT calculations are valuable for understanding the electronic properties and reactivity of molecules like this compound. mui.ac.irnih.gov These calculations can provide insights into the distribution of electrons within the molecule and predict its behavior in chemical reactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and stability. nih.govresearchgate.net
DFT calculations on various quinazolinone derivatives have been performed to determine their HOMO and LUMO energies. nih.govsapub.org A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For instance, in a study of quinazolinone Schiff base derivatives, the compound with a smaller energy gap was predicted to be a more reactive molecule. nih.gov While specific HOMO-LUMO energy values for this compound were not found, the presence of the electron-withdrawing nitro group is expected to lower both the HOMO and LUMO energy levels, potentially affecting its reactivity and biological activity.
| Parameter | Significance |
|---|---|
| HOMO Energy | Indicates electron-donating ability |
| LUMO Energy | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability |
| Electron Affinity | Energy change upon gaining an electron |
| Ionization Potential | Energy required to remove an electron |
Computational chemistry, including DFT, can be used to predict the most likely pathways for chemical reactions and to identify the structures of transient intermediates. nih.gov This is valuable for understanding both the synthesis of quinazolinone derivatives and their metabolic fate in biological systems. For example, theoretical calculations have been used to shed light on the stability of different isomers and the effects of solvents on their structure. mdpi.com In one study, DFT calculations helped to rationalize the formation of pyrazolo-[1,5-c]quinazolin-5(6H)-one through a [3 + 2] dipolar cycloaddition followed by rearrangement. nih.gov
Proposed Mechanisms of Action for Quinazolinone-Based Compounds
The diverse biological activities of quinazolinone derivatives stem from their ability to interact with and modulate the function of various biological targets. eipublication.commdpi.comwisdomlib.org The specific mechanism of action often depends on the substitution pattern of the quinazolinone core.
Quinazolinone-based compounds have been extensively investigated as inhibitors of various enzymes, playing crucial roles in different disease pathologies.
Epidermal Growth Factor Receptor (EGFR) Kinase: Several quinazoline derivatives are known to be potent inhibitors of EGFR, a tyrosine kinase that is often overexpressed in cancer cells. mdpi.combohrium.comrsc.orgtandfonline.com These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation. tandfonline.com The quinazoline core serves as a scaffold that can be appropriately substituted to achieve high affinity and selectivity for the EGFR active site. bohrium.com For instance, a study on new 6-nitro-4-substituted quinazoline derivatives highlighted their potential as EGFR inhibitors for anticancer applications. nih.gov
Penicillin-Binding Proteins (PBPs): Quinazolinones have also emerged as a novel class of antibacterials that target penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall biosynthesis. nih.goveco-vector.com Notably, some quinazolinones exhibit a unique mechanism of action by binding to an allosteric site on PBP2a, an enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). nih.govresearchgate.netnih.gov This allosteric binding induces a conformational change in PBP2a, rendering it susceptible to inhibition by β-lactam antibiotics. researchgate.netacs.org This synergistic effect offers a promising strategy to combat antibiotic-resistant bacteria. nih.govnih.gov
| Enzymatic Target | Therapeutic Area | Proposed Mechanism of Inhibition |
|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) Kinase | Anticancer | Competitive inhibition at the ATP-binding site |
| Penicillin-Binding Protein 2a (PBP2a) | Antibacterial (MRSA) | Allosteric binding leading to sensitization to β-lactams |
Elucidation of Other Receptor-Ligand Recognition and Signaling Pathways
The biological activity of quinazolinone derivatives is intrinsically linked to their ability to interact with specific molecular targets, thereby modulating various signaling cascades within the cell. The nature and position of substituents on the quinazolinone ring play a crucial role in determining this target specificity and the resultant pharmacological effect.
Kinase Inhibition: A Prevalent Mechanism
A significant body of research has identified various kinases as key targets for quinazolinone-based compounds. nih.govnih.gov Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Epidermal Growth Factor Receptor (EGFR) Inhibition:
Numerous 6-nitro-4-substituted quinazoline derivatives have been synthesized and evaluated for their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers. nih.govmdpi.com Molecular docking studies on these compounds have provided insights into their binding modes within the EGFR active site. nih.gov These studies suggest that the quinazolinone core acts as a scaffold, with substituents forming crucial interactions with key amino acid residues. While these studies did not specifically investigate a 2-propyl substituent, the findings for other 6-nitro derivatives suggest a potential for this compound to also interact with the EGFR signaling pathway.
Other Kinase Targets:
Beyond EGFR, quinazolinone derivatives have been shown to inhibit other kinases. For instance, certain derivatives have demonstrated inhibitory activity against Aurora Kinase A, another key regulator of cell division. nih.gov The cytotoxicity of some quinazolinone-based hydroxamic acid derivatives has been attributed to the inhibition of phosphoinositide 3-kinase (PI3K) mediated signaling pathways. nih.gov Given the structural similarities, it is plausible that this compound could exhibit inhibitory effects on a range of kinases, thereby influencing downstream signaling pathways involved in cell proliferation, survival, and differentiation.
The following table summarizes the kinase inhibitory activities of some reported quinazolinone derivatives:
| Compound Class | Target Kinase(s) | Observed Effect | Reference(s) |
| 6-nitro-4-substituted quinazolines | Epidermal Growth Factor Receptor (EGFR) | Anticancer activity | nih.gov |
| Quinazolin-4(3H)-one derivatives | Aurora Kinase A | Antiproliferative activity | nih.gov |
| Quinazolin-4(3H)-one hydroxamic acid derivatives | Phosphoinositide 3-kinase (PI3K) | Cytotoxicity in cancer cells | nih.gov |
Modulation of Other Receptor Systems
While kinase inhibition is a prominent mechanism, the structural versatility of the quinazolinone scaffold allows for interaction with a broader range of receptors.
Adenosine (B11128) Receptors:
Recent studies have explored quinazoline derivatives as antagonists of the A2A adenosine receptor. researchgate.net These receptors are involved in various physiological processes, including neurotransmission and inflammation. The development of potent and selective A2A antagonists is an active area of research for neurodegenerative and inflammatory diseases. The specific substitutions on the quinazolinone ring are critical for achieving high affinity and selectivity for this receptor subtype.
Tubulin Polymerization Inhibition:
Certain 2-styryl quinazolin-4-ones have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. researchgate.net By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis. This mechanism is distinct from kinase inhibition and highlights another avenue through which quinazolinone derivatives can exert their antiproliferative effects.
Theoretical and Docking Studies
In the absence of direct experimental data for this compound, theoretical and molecular docking studies can provide valuable predictions about its potential receptor interactions. Docking analyses performed on other quinazolin-4(3H)-one derivatives have revealed key interactions, such as hydrogen bonding and pi-alkyl interactions, with the active sites of enzymes like HER2 and CDK2. nih.gov Such computational approaches could be employed to model the binding of this compound to a panel of known quinazolinone targets to predict its most likely interaction partners and guide future experimental validation.
While specific mechanistic studies on this compound are currently limited, the extensive research on the broader quinazolinone class provides a strong basis for understanding its potential biological activities. The evidence strongly suggests that this compound is likely to interact with one or more protein kinases, such as EGFR, or other receptor systems like adenosine receptors, thereby modulating key cellular signaling pathways. The presence of the 6-nitro and 2-propyl substituents will undoubtedly influence its target selectivity and potency. Further experimental investigations, including receptor binding assays and cell-based signaling studies, are necessary to definitively elucidate the precise molecular mechanisms underlying the biological effects of this compound.
Q & A
Q. What are the established synthetic routes for 6-nitro-2-propyl-4(3H)-quinazolinone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of 4(3H)-quinazolinone derivatives typically involves condensation of anthranilic acid, trimethyl orthoformate, and primary amines under solvent-free conditions. Catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) enhance yields (e.g., 80–95%) by accelerating cyclization . Alternative methods use phosphorus pentaoxide-amine hydrochloride mixtures at 150°C for 20 minutes, achieving moderate yields (e.g., 61–82%) . Key variables include temperature, catalyst choice, and solvent selection. For example, DABCO-mediated reactions reduce side products compared to traditional acid catalysis .
Q. What biological activities are reported for 4(3H)-quinazolinone derivatives, and what assays are used to evaluate them?
- Methodological Answer : 4(3H)-Quinazolinones exhibit antibacterial, anticancer, and anti-inflammatory activities. Antibacterial screening against S. aureus and E. coli uses agar diffusion assays with ciprofloxacin as a positive control . Anticancer activity is tested via cell differentiation assays; for instance, C/EBPα induction in leukemia cells is measured using flow cytometry . Anti-inflammatory properties are assessed through COX-2 inhibition assays .
Q. How is this compound characterized structurally?
- Methodological Answer : Characterization relies on NMR (e.g., δ 0.70–8.35 ppm for substituent protons), IR (C=O stretch at ~1670 cm⁻¹), and mass spectrometry (e.g., m/z 351 for molecular ion peaks) . Recrystallization solvents (e.g., ethanol or light petroleum) impact purity, with melting points (e.g., 240–242°C) cross-referenced against literature .
Advanced Research Questions
Q. How can synthetic protocols for this compound be optimized to address low yields or impurities?
- Methodological Answer : Optimization strategies include:
- Catalyst screening : DABCO increases efficiency over traditional catalysts like PCl₃ .
- Solvent-free vs. solvent-based systems : Solvent-free reactions reduce energy costs but may require post-synthesis purification .
- Microwave-assisted synthesis : Unused in current evidence but proposed to enhance reaction rates and yield .
Data contradictions (e.g., yields varying from 61% to 95%) may arise from substituent electronic effects or side reactions (e.g., incomplete cyclization). TLC monitoring and column chromatography are recommended for impurity resolution .
Q. How do structural modifications (e.g., nitro or propyl groups) impact the biological activity of 4(3H)-quinazolinones?
- Methodological Answer :
- Nitro group : Enhances electron-withdrawing effects, improving DNA intercalation in anticancer assays .
- Propyl group : Increases lipophilicity, potentially enhancing membrane permeability (logP calculations recommended) .
Structure-activity relationship (SAR) studies require systematic substitution at positions 2, 3, and 6. For example, 2-phenyl analogs show sedative effects (e.g., methaqualone), while 6-fluoro derivatives induce myeloid differentiation .
Q. How can researchers resolve contradictions in reported biological data (e.g., divergent IC₅₀ values)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardization steps:
- Dose-response curves : Use at least five concentrations to calculate IC₅₀.
- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) .
- Triplicate experiments : Address variability in in vitro models (e.g., leukemia vs. solid tumor cells) .
Q. What experimental designs are recommended to elucidate the mechanism of action of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
